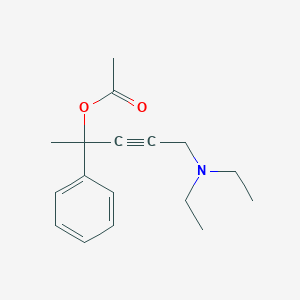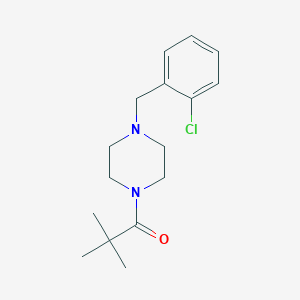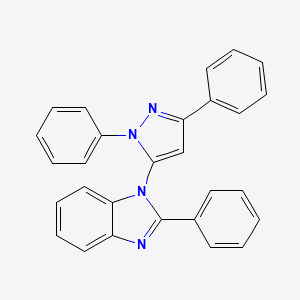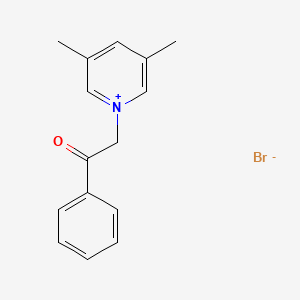
4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate, also known as DMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that belongs to the class of acetylenic compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and DNA damage. This compound has also been found to induce the expression of certain genes that are involved in the regulation of cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate for lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be toxic to normal cells at high concentrations, and it may not be effective against all types of cancer.
Future Directions
There are a number of future directions for research on 4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate. One area of interest is the development of new synthetic methods for producing this compound, which could lead to more efficient and cost-effective production. Another area of interest is the development of new analogs of this compound that have improved efficacy and reduced toxicity. Additionally, there is a need for further research on the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases besides cancer.
Synthesis Methods
4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate can be synthesized using a number of different methods, including the reaction of 4-(diethylamino)phenylacetylene with methyl acrylate in the presence of a palladium catalyst. This reaction results in the formation of this compound as the major product. Other methods for synthesizing this compound include the reaction of 4-(diethylamino)phenylacetylene with acetic anhydride in the presence of a strong acid catalyst and the reaction of 4-(diethylamino)phenylacetylene with acetyl chloride.
Scientific Research Applications
4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to be effective against a number of different types of cancer, including breast, lung, and colon cancer.
Properties
IUPAC Name |
[5-(diethylamino)-2-phenylpent-3-yn-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-5-18(6-2)14-10-13-17(4,20-15(3)19)16-11-8-7-9-12-16/h7-9,11-12H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFRXWGHKFAWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C1=CC=CC=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(2,6-dimethyl-4-morpholinyl)methyl]phenyl}acetamide](/img/structure/B4939889.png)

![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939902.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4939903.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4939908.png)

![2-{[2-(4-iodophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4939922.png)
![ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate](/img/structure/B4939938.png)

![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4939950.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B4939954.png)
![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B4939961.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(4-methylbenzyl)benzamide](/img/structure/B4939966.png)

